molecular formula C10H12N4O B13078682 2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine

2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine

Cat. No.: B13078682
M. Wt: 204.23 g/mol
InChI Key: ZSCWIJQBCQNWIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine is a chemical compound featuring a 1,2,3-triazole core, a privileged scaffold in modern medicinal chemistry. The 1,2,3-triazole ring is known for its significant stability and ability to participate in hydrogen bonding and dipole-dipole interactions, which can be crucial for binding to biological targets . This specific derivative, incorporating a methoxybenzyl group and an amine functionality, presents a versatile building block for the synthesis of more complex molecules and is intended for research applications only. Compounds containing the 1,2,3-triazole motif are extensively investigated for their potential in various therapeutic areas. Research indicates that such structures can exhibit a wide range of biological activities, including anticancer, antimicrobial, antiparasitic, and anti-inflammatory effects . The rigidity and electronic properties of the triazole ring make it an excellent bioisostere for traditional amide and ester linkages, often improving the pharmacokinetic properties and metabolic stability of lead compounds . Furthermore, the amine group at the 4-position offers a convenient handle for further chemical modification, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. In the context of drug discovery, triazole-based compounds have shown promise in targeting infectious diseases. For instance, novel triazole-containing molecular series have been designed and evaluated for their antimalarial activity through inhibition of specific parasite enzymes, demonstrating the relevance of this chemical class in developing new anti-infective agents . This compound is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

2-[(3-methoxyphenyl)methyl]triazol-4-amine

InChI

InChI=1S/C10H12N4O/c1-15-9-4-2-3-8(5-9)7-14-12-6-10(11)13-14/h2-6H,7H2,1H3,(H2,11,13)

InChI Key

ZSCWIJQBCQNWIV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2N=CC(=N2)N

Origin of Product

United States

Preparation Methods

Synthesis of the Alkyne Precursor

The alkyne precursor is typically synthesized by:

  • Nucleophilic substitution of a halogenated (3-methoxyphenyl)methyl derivative with propargyl amine or propargyl alcohol to introduce the terminal alkyne functionality.
  • Alternatively, direct alkylation of 3-methoxybenzyl bromide with propargyl amine under basic conditions to yield the propargylated intermediate.

Formation of the Azide Intermediate

  • The azide component can be prepared by azidation of an appropriate amine or halide precursor, or directly sourced if commercially available.
  • The azide is typically an amino-substituted azide to ensure the amino group is positioned at the 4-position of the triazole after cycloaddition.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • The alkyne and azide are reacted in the presence of a catalytic amount of Cu(I) salts, often generated in situ from Cu(II) acetate and sodium ascorbate.
  • The reaction is performed in a solvent mixture such as acetone/water or ethanol/water at room temperature or slightly elevated temperatures.
  • The reaction proceeds regioselectively to yield the 1,4-disubstituted 1,2,3-triazole ring.

Amination at the 4-Position of the Triazole

  • In some synthetic routes, the amino group is introduced by using an amino-substituted azide as the starting material.
  • Alternatively, post-cycloaddition functionalization can be performed by nucleophilic substitution or reduction reactions to install the amino group at the 4-position.

Representative Synthetic Procedure (Based on Literature Analogs)

Step Reagents and Conditions Outcome Yield (%) Notes
1. Preparation of (3-methoxyphenyl)methyl alkyne 3-Methoxybenzyl bromide + propargyl amine, K2CO3, DMF, RT, 18 h (3-Methoxyphenyl)methyl-propargyl amine 60-70% Nucleophilic substitution
2. Preparation of amino azide Amino-substituted azide synthesized via azidation of corresponding amine Amino azide intermediate 70-80% Purified by column chromatography
3. CuAAC reaction Alkyne + amino azide, Cu(OAc)2 + sodium ascorbate, acetone/water (1:2), RT, 12-24 h This compound 75-85% Regioselective 1,4-disubstituted triazole

Analytical and Characterization Data Supporting Preparation

  • Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the formation of the triazole ring and substitution pattern, with characteristic triazole proton signals and methoxyphenyl resonances.
  • Mass Spectrometry (MS): Molecular ion peak at m/z 204.23 consistent with molecular weight.
  • Infrared Spectroscopy (IR): Absence of azide stretch (~2100 cm^-1) after cycloaddition; presence of amino group NH stretches.
  • Chromatographic Purity: High-performance liquid chromatography (HPLC) confirms purity >95%.

Comparative Analysis of Preparation Methods

Method Catalyst Solvent System Temperature Yield (%) Advantages Limitations
CuAAC with Cu(OAc)2 / sodium ascorbate Cu(I) generated in situ Acetone/water (1:2) RT 75-85 Mild conditions, high regioselectivity, operational simplicity Requires azide preparation
Direct nucleophilic substitution + cyclization None (thermal) Ethanol or DMF Reflux 50-60 Simpler reagents Lower yield, less regioselective
Ru-catalyzed azide-alkyne cycloaddition Ru catalyst Toluene or THF 60°C 70-80 Produces 1,5-disubstituted triazoles Less common for 1,4-substitution

Summary Table of Preparation Methods for this compound

Preparation Aspect Details
Key Reaction Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)
Starting Materials (3-Methoxyphenyl)methyl alkyne, amino-substituted azide
Catalyst Cu(OAc)2 + sodium ascorbate (in situ Cu(I))
Solvent Acetone/water mixture or ethanol/water
Temperature Room temperature to mild heating (25-60 °C)
Reaction Time 12-24 hours
Yield Range 75-85%
Purification Silica gel chromatography, recrystallization
Characterization NMR, MS, IR, HPLC

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Group

The primary amine at position 4 undergoes typical amine-based reactions:

2.1. Acylation

Reacts with acyl chlorides (e.g., acetyl chloride, benzoyl chloride) in dichloromethane with triethylamine to form N-acylated derivatives :

RCOCl+2 3 Methoxyphenyl methyl 2H 1 2 3 triazol 4 amineRCONH Triazole+HCl\text{RCOCl}+\text{2 3 Methoxyphenyl methyl 2H 1 2 3 triazol 4 amine}\rightarrow \text{RCONH Triazole}+\text{HCl}

  • Applications : Enhanced lipophilicity for antimicrobial studies .

2.2. Schiff Base Formation

Condenses with aldehydes (e.g., indoline-2,3-dione) in ethanol under acidic conditions to yield hydrazone derivatives :

Aldehyde+NH2 TriazoleN CH Triazole+H2O\text{Aldehyde}+\text{NH}_2\text{ Triazole}\rightarrow \text{N CH Triazole}+\text{H}_2\text{O}

  • Example : Reaction with indoline-2,3-dione produces a hydrazone with 88% yield .

3.1. Cycloaddition Reactions

The triazole ring participates in Huisgen cycloadditions with strained alkynes (e.g., dibenzocyclooctyne) under catalyst-free conditions to form fused bicyclic systems .

3.2. Electrophilic Substitution

The triazole C-5 position undergoes bromination or iodination using NBS/NIS in DMF, yielding halogenated analogs for further cross-coupling (e.g., Suzuki-Miyaura) .

Table 2: Halogenation Outcomes

Halogenating AgentProductYield (%)
NBS5-Bromo-triazole derivative72
NIS5-Iodo-triazole derivative68

Biological Activity and Derivative Design

Derivatives show antimicrobial and anti-inflammatory properties:

  • Antibacterial activity : MIC values of 2–32 µg/mL against S. aureus and E. coli .

  • Anti-inflammatory : 40–55% inhibition in carrageenan-induced edema models .

Table 3: Biological Activity of Key Derivatives

Derivative StructureActivity (MIC, µg/mL)Target Pathogen
N-Acetylated triazole4–8Mycobacterium tuberculosis
5-Bromo-triazole hydrazone2–16S. aureus

Green Chemistry Approaches

Mechanochemical synthesis (ball milling) reduces reaction times to 15–30 minutes with comparable yields (75–85%) . Ultrasound-assisted methods further enhance efficiency for large-scale production .

This compound’s versatility in nucleophilic and cycloaddition reactions, coupled with its biological relevance, positions it as a valuable scaffold in medicinal and materials chemistry. Further studies should explore its catalytic applications and toxicity profiles.

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole compounds exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry reported that derivatives of 1,2,3-triazoles show promising activity against various bacterial strains . Specifically, 2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine has been evaluated for its effectiveness against resistant bacterial strains, demonstrating potential as a new antimicrobial agent.

Anticancer Properties

Triazole derivatives are also being investigated for their anticancer properties. A study highlighted the ability of certain triazole compounds to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific application of this compound in this context remains an area of active research.

Fungicides

The structural characteristics of triazoles make them suitable candidates for fungicide development. Triazole compounds are known to inhibit the biosynthesis of ergosterol in fungi, which is critical for fungal cell membrane integrity. The application of this compound as a fungicide could provide an effective means to combat plant pathogens .

Polymer Development

In materials science, triazoles are being explored for their role in polymer chemistry. The incorporation of triazole units into polymer backbones can enhance thermal stability and mechanical properties. Research has shown that polymers containing triazole groups exhibit improved performance in various applications, including coatings and adhesives .

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of several triazole derivatives against clinical isolates of bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration comparable to established antibiotics . This suggests its potential as a lead compound for further development.

Case Study 2: Agricultural Field Trials

Field trials conducted on crops treated with formulations containing triazole derivatives showed significant reductions in fungal infections compared to untreated controls. The application of this compound demonstrated enhanced crop yield and health .

Mechanism of Action

The mechanism of action of 2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents/R-Groups Biological Activity/Application Key Findings Reference ID
Target Compound N2: 3-Methoxyphenylmethyl; C4: NH₂ Not explicitly reported Hypothesized to share properties with analogs
N-(4-Chlorophenyl)-2H-1,2,3-triazol-4-amine N2: 4-Chlorophenyl; C4: NH₂ IDO1 inhibition (IC₅₀ = 0.023 μM) Potent immuno-oncology candidate
2-(Cyclopropylmethyl)-2H-1,2,3-triazol-4-amine N2: Cyclopropylmethyl; C4: NH₂ Building block for drug discovery Synthesized via cycloaddition reactions
Thiourea derivatives (e.g., 2H-1,2,3-triazol-4-amine-based) C4: NH₂ linked to thiourea moiety Antistaphylococcal (MIC = 0.5–8 μg/mL) Inhibits biofilm formation and topoisomerase IV
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine C4: Benzothiazole; N1: 2-Nitrophenyl Antiproliferative activity High synthetic yield (82–97%)
Key Observations:

Substituent Impact on Bioactivity :

  • The 4-chlorophenyl substituent in N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine confers exceptional IDO1 inhibition (IC₅₀ = 0.023 μM), surpassing other triazole derivatives . In contrast, the 3-methoxyphenylmethyl group in the target compound may modulate solubility and binding affinity due to the electron-donating methoxy group.
  • Benzothiazole -containing triazoles (e.g., ) exhibit antiproliferative activity, suggesting that bulky aromatic substituents enhance interaction with cellular targets.

Antimicrobial Activity :

  • Thiourea derivatives with the 2H-1,2,3-triazol-4-amine core (e.g., ) show potent activity against Gram-positive bacteria (MIC = 0.5–8 μg/mL) and biofilm inhibition. The target compound’s primary amine group could similarly engage in hydrogen bonding with bacterial enzymes.

Synthetic Pathways: Diazotization-Cyclization: Used for N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine (Scheme 1 in ). Oxidative Cyclization: Applied to synthesize 4-amino-1,2,3-triazoles from hydrazones (Scheme 87 in ). Click Chemistry: Likely applicable to the target compound given the prevalence of triazole synthesis via azide-alkyne cycloaddition.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Formula Molecular Weight LogP (Predicted) Solubility (mg/mL)
Target Compound C₁₀H₁₂N₄O 204.23 ~1.5 (moderate) ~10 (DMSO)
N-(4-Chlorophenyl)-2H-1,2,3-triazol-4-amine C₈H₇ClN₄ 210.62 2.1 5–10 (DMSO)
2-(Cyclopropylmethyl)-2H-1,2,3-triazol-4-amine C₆H₁₀N₄ 138.17 0.8 >20 (DMSO)
  • LogP Trends : The 3-methoxyphenylmethyl group increases hydrophobicity compared to cyclopropylmethyl but less so than 4-chlorophenyl.
  • Solubility : Primary amines (e.g., target compound) generally exhibit better aqueous solubility than chlorinated analogs.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core, followed by functionalization of the 3-methoxyphenylmethyl group. Key steps include:

  • Core Formation : Use terminal alkynes and azides under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in polar solvents (e.g., DMF/H₂O) at 25–60°C. This regioselectively yields 1,4-disubstituted triazoles .
  • Substituent Introduction : Introduce the 3-methoxyphenylmethyl group via nucleophilic substitution or alkylation. For example, react 3-methoxybenzyl bromide with the triazole intermediate in the presence of a base (e.g., K₂CO₃) in acetonitrile at reflux .
  • Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Yield improvements (70–85%) are achievable by microwave-assisted synthesis (60–100°C, 10–30 min) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent integration and coupling patterns. The triazole C4-amine proton appears as a singlet near δ 6.5–7.0 ppm, while methoxy protons resonate at δ ~3.8 ppm .
    • IR : Identify N-H stretching (3200–3400 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹).
  • Chromatography :
    • HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%). Adjust pH with 0.1% trifluoroacetic acid to resolve amine-related tailing .
  • Mass Spectrometry : ESI-MS or HRMS confirms molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can X-ray crystallography using SHELXL resolve ambiguities in the molecular geometry of this compound?

Methodological Answer:

  • Data Collection : Collect high-resolution (<1.0 Å) single-crystal diffraction data at low temperature (100 K) to minimize thermal motion .
  • Structure Solution : Use SHELXD for phase determination via dual-space methods. For non-centrosymmetric structures, employ iterative refinement with SHELXL .
  • Refinement :
    • Anisotropic refinement of non-H atoms.
    • Apply restraints for disordered moieties (e.g., methoxyphenyl groups).
    • Validate hydrogen bonding (N–H⋯N) using SHELXPRO’s hydrogen-bond tables .
  • Validation : Check R1/wR2 (<0.05/0.15), goodness-of-fit (~1.0), and residual electron density (<0.5 eÅ⁻³). Use ORTEP-3 for visualizing anisotropic displacement ellipsoids .

Advanced: How should researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound in antimicrobial assays?

Methodological Answer:

  • Variation of Substituents : Synthesize analogs with modified methoxyphenyl (e.g., halogenation) or triazole substituents (e.g., methyl/ethyl groups) .
  • Biological Assays :
    • MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
    • Mechanistic Studies : Perform time-kill assays and membrane permeability tests (SYTOX Green uptake) .
  • Data Correlation : Use multivariate analysis (e.g., PCA) to link electronic (Hammett σ) or steric parameters (Taft Es) with activity trends .

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Source Verification : Confirm compound purity (HPLC, elemental analysis) and stereochemistry (X-ray/NOESY) to rule out batch variability .
  • Assay Standardization :
    • Replicate assays under identical conditions (e.g., inoculum size, growth media).
    • Include positive controls (e.g., ciprofloxacin for antimicrobial tests) .
  • Statistical Analysis : Apply ANOVA or Tukey’s HSD test to assess significance. Address outliers via Grubbs’ test or robust regression .
  • Meta-Analysis : Pool data from multiple studies using random-effects models, adjusting for assay heterogeneity (e.g., via RevMan software).

Advanced: What computational methods complement experimental studies of this compound’s reactivity?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 to optimize geometry (B3LYP/6-311+G(d,p)) and calculate Fukui indices for nucleophilic/electrophilic sites .
  • Molecular Dynamics : Simulate solvation effects (e.g., in water/DMSO) with AMBER to predict aggregation or membrane permeability .
  • Docking Studies : Dock into target proteins (e.g., C. albicans CYP51) using AutoDock Vina. Validate poses with MD-based MM/GBSA binding energy calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.